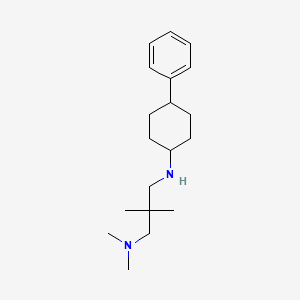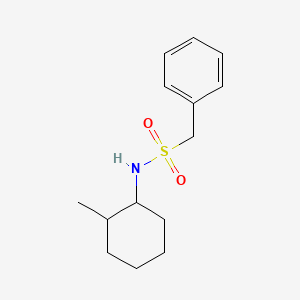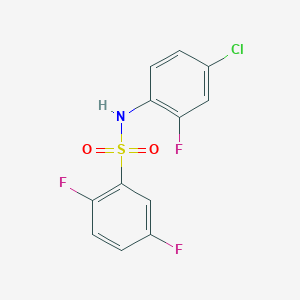![molecular formula C19H22N2O2 B5300438 N-[(4-methylphenyl)(pyridin-4-yl)methyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5300438.png)
N-[(4-methylphenyl)(pyridin-4-yl)methyl]tetrahydro-2H-pyran-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-methylphenyl)(pyridin-4-yl)methyl]tetrahydro-2H-pyran-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as PAK4 inhibitor and has been found to have promising effects in the field of cancer research.
Mécanisme D'action
PAK4 inhibitor works by inhibiting the activity of the PAK4 protein, which is involved in various cellular processes, including cell proliferation, migration, and invasion. By inhibiting the activity of PAK4, the inhibitor prevents the growth and spread of cancer cells.
Biochemical and Physiological Effects
PAK4 inhibitor has been found to have significant biochemical and physiological effects on cancer cells. It has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and induce apoptosis in cancer cells. PAK4 inhibitor has also been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
PAK4 inhibitor has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. PAK4 inhibitor has also been found to have low toxicity and high potency, making it an ideal candidate for cancer research. However, the limitations of PAK4 inhibitor include its limited solubility and stability, which can affect its efficacy in experiments.
Orientations Futures
There are several future directions for the research and development of PAK4 inhibitor. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the efficacy of PAK4 inhibitor in combination with other cancer treatments, such as immunotherapy. Additionally, further research is needed to understand the mechanism of action of PAK4 inhibitor and its potential applications in other diseases beyond cancer.
Méthodes De Synthèse
The synthesis of PAK4 inhibitor involves a series of chemical reactions that are carefully controlled to ensure the purity and potency of the final product. The synthesis method involves the reaction of 4-bromomethylphenyl-4-pyridylmethyl ether with tetrahydro-2H-pyran-4-carboxylic acid in the presence of a base to yield the desired product. The product is then purified using chromatography techniques to obtain a pure and potent compound.
Applications De Recherche Scientifique
PAK4 inhibitor has been found to have promising applications in the field of cancer research. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the PAK4 protein, which is overexpressed in many types of cancer. PAK4 inhibitor has been found to be effective against various types of cancer, including breast cancer, pancreatic cancer, and lung cancer.
Propriétés
IUPAC Name |
N-[(4-methylphenyl)-pyridin-4-ylmethyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-2-4-15(5-3-14)18(16-6-10-20-11-7-16)21-19(22)17-8-12-23-13-9-17/h2-7,10-11,17-18H,8-9,12-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRZWARPLOARRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=NC=C2)NC(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methylphenyl)(pyridin-4-yl)methyl]tetrahydro-2H-pyran-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B5300360.png)
![8-thieno[2,3-d]pyrimidin-4-yl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5300372.png)
![2-butyl-5-imino-6-{3-[3-(2-methoxyphenoxy)propoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5300389.png)
![methyl 2-[({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5300395.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-4-methylpyrimidin-2-amine](/img/structure/B5300397.png)
![5-{[(2-chlorophenyl)amino]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5300402.png)
![N-(5-bromo-2-pyridinyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5300409.png)




![7-(3-chlorophenyl)-4-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5300434.png)
![N~4~-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5300444.png)
![4-oxo-4-{[3-(trifluoromethyl)cyclohexyl]amino}-2-butenoic acid](/img/structure/B5300447.png)